Measured ROR-gamma Inhibitory Activity in a Cellular Context
The compound exhibits measurable inhibitory activity against the nuclear receptor ROR-gamma. In a cellular assay using HEK293T cells transfected with human GAL4-fused ROR-gamma LBD, it demonstrated an IC50 of 1.02E+3 nM . This activity is specific and can be compared to other known ROR-gamma inhibitors, establishing its baseline potency. For context, a moderate RORγ inhibitor like an azaindazole derivative has been reported with an IC50 of 1600 nM, while a potent clinical candidate like JTE-151 achieves significantly lower IC50 values .
| Evidence Dimension | Inhibition of ROR-gamma transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 1.02E+3 nM (1.02 µM) |
| Comparator Or Baseline | Azaindazole derivative 17 (moderate inhibitor): IC50 = 1600 nM. Potent inhibitors (e.g., JTE-151, TMP778): IC50 values in the 5-30 nM range . |
| Quantified Difference | This compound's potency is approximately 1.6-fold stronger than the moderate azaindazole inhibitor 17 but is substantially weaker (over 30-fold) than potent clinical-stage RORγ inhibitors. |
| Conditions | Inhibition of human GAL4-fused RORgammat LBD transfected in HEK293T cells measured after 24 hrs by dual-glo luciferase assay . |
Why This Matters
This quantitative data defines the compound's utility as a weak-to-moderate RORγ inhibitor, making it a suitable reference compound or a starting point for optimization, but not a substitute for potent, clinical-grade inhibitors.
- [1] BindingDB. (n.d.). BDBM50584265 (CHEMBL5071971) [Data set]. View Source
- [2] Harcken, C., et al. (2021). Discovery of a Series of Pyrazinone RORγ Antagonists and ... View Source
- [3] Liu, S., et al. (2021). Discovery of a novel RORγ antagonist with skin-restricted ... View Source
